N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a benzothiazole-substituted thiophene moiety. Its structure combines three pharmacologically significant motifs:
- Pyrazine: A nitrogen-rich aromatic ring known for electron-deficient properties, enhancing interactions with biological targets.
- Benzothiazole: A bicyclic heterocycle associated with antimicrobial, anticancer, and anti-inflammatory activities .
- Thiophene: A sulfur-containing aromatic ring that improves lipophilicity and π-π stacking interactions.
This compound’s unique architecture positions it as a candidate for drug development, particularly in infectious diseases and oncology.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-14(12-9-17-6-7-18-12)20-15-10(5-8-22-15)16-19-11-3-1-2-4-13(11)23-16/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDHMAQBCSHYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzothiazole and thiophene derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazine-2-Carboxamide Derivatives
N-[3-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide (Compound 1, )
- Structure : Pyrazine-2-carboxamide with a 3-(trifluoromethyl)phenyl substituent.
- Activity : Advanced to in vivo antitubercular screening (SI > 10), demonstrating the pyrazine core’s efficacy against Mycobacterium tuberculosis.
Pyraziflumid ()
- Structure : Features a 3-(trifluoromethyl)pyrazine-2-carboxamide group with a biphenyl-2-yl substituent.
- Activity : Broad-spectrum fungicidal activity as a succinate dehydrogenase inhibitor (SDHI).
- Key Difference : The biphenyl group optimizes fungicidal activity, whereas the target compound’s benzothiazole-thiophene moiety may redirect activity toward bacterial or cancer targets .
Benzothiazole-Containing Analogues
N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide ()
- Structure : Benzothiazole linked to a methylthiophene-pyrazole-carboxamide.
- Key Difference : Replacement of pyrazine with pyrazole alters electronic properties; pyrazine’s electron deficiency may enhance target binding compared to pyrazole .
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-Bromobenzamide ()
Thiophene-Based Analogues
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29, )
- Structure: Benzothiazole-thiophene hybrid with an enone linker.
- Activity : IC50 = 9.39 µM against breast cancer (MCF-7), outperforming doxorubicin.
- Key Difference: The enone linker may confer reactivity, whereas the target compound’s amide linkage improves stability and solubility .
Structure-Activity Relationships (SAR) and Key Findings
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Molecular Formula: C13H10N4OS
Molecular Weight: 270.31 g/mol
IUPAC Name: this compound
InChI Key: BQFZVYQFQKXQGJ-UHFFFAOYSA-N
The compound features a benzothiazole ring and a pyrazine core, which are known to contribute to its biological activity through various interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating moderate activity. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that compounds with similar structures show promise as anticancer agents. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cell lines by activating caspase pathways . Further exploration is needed to evaluate the specific effects of this compound on cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with studies showing that certain compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. The compound's ability to modulate these cytokines could position it as a candidate for treating inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may interact with key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: It could potentially bind to specific receptors, altering their activity.
- Molecular Interactions: The presence of functional groups allows for hydrogen bonding and π–π stacking interactions with biomolecules, enhancing binding affinity.
Comparative Analysis with Similar Compounds
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives: A study evaluated various pyrazole derivatives for their antimicrobial properties and found that modifications in the benzothiazole ring significantly enhanced activity against resistant strains .
- Cancer Cell Line Testing: Another study focused on the anticancer effects of benzothiazole-based compounds, demonstrating that certain derivatives could inhibit tumor growth in vivo models .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Pyrazine-2-carboxylic acid, EDCI/HOBt, DMF, RT, 24h | 75% | |
| Cyclization | Triphenylphosphite, DCM, reflux, 12h | 68% |
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- Spectroscopic characterization :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.5–8.5 ppm for pyrazine and benzothiazole) and the carboxamide NH signal (δ ~10 ppm) .
- IR spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide I/II bands) .
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups and π-π stacking of aromatic rings) .
- HPLC-MS : Ensure >95% purity using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: What are the potential biological targets and mechanisms of action for this compound?
Answer:
- Enzyme inhibition : Structural analogs (e.g., benzothiazole-pyrazine hybrids) show activity against kinases (e.g., EGFR) and DNA topoisomerases via competitive binding at ATP pockets .
- Metal coordination : The carboxamide group chelates transition metals (e.g., Ru(II), Mn(II)), forming complexes with enhanced redox activity for catalytic or therapeutic applications .
- Cellular assays : Preliminary studies on related compounds indicate apoptosis induction in cancer cell lines (IC50 ~5–20 µM) via ROS generation .
Q. Table 2: Biological Screening Data for Analogous Compounds
| Assay | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 12 µM | |
| Antiproliferative | HeLa cells | 18 µM |
Advanced: How can computational methods aid in optimizing this compound’s activity?
Answer:
- Molecular docking : Predict binding modes to targets like EGFR (PDB: 1M17) using AutoDock Vina. Focus on interactions between the benzothiazole moiety and hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using Gaussian or COSMO-RS .
- ADMET prediction : Evaluate pharmacokinetics (e.g., LogP ~2.5 for optimal membrane permeability) via SwissADME .
Advanced: How should researchers address contradictions in reported biological data?
Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, A549) to rule out cell-type-specific effects .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolic stability : Compare half-lives in microsomal assays (human vs. rodent) to assess translational relevance .
Advanced: What strategies improve the compound’s stability in formulation studies?
Answer:
- Solid-state analysis : Monitor polymorph transitions via DSC/TGA. Co-crystallization with succinic acid enhances thermal stability .
- Lyophilization : Prepare lyophilized powders (mannitol as cryoprotectant) for long-term storage .
- Degradation studies : Expose to accelerated conditions (40°C/75% RH) and track hydrolysis of the carboxamide group via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
